Home > Products > Screening Compounds P73414 > p38 MAP Kinase Inhibitor IV
p38 MAP Kinase Inhibitor IV - 1638-41-1

p38 MAP Kinase Inhibitor IV

Catalog Number: EVT-278237
CAS Number: 1638-41-1
Molecular Formula: C12H4Cl6O4S
Molecular Weight: 456.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

p38 MAP Kinase Inhibitor IV is a potent and cell-permeable inhibitor of p38 MAP kinase, specifically targeting the alpha and beta isoforms []. This compound is widely utilized in in vitro cell-based assays to study the role of p38 MAP kinase in various cellular processes []. The inhibitor exhibits a high degree of selectivity for p38 MAP kinase and displays minimal activity against other kinases []. Its efficacy and selectivity make it a valuable tool in dissecting the signaling pathways mediated by p38 MAP kinase in various biological contexts.

Overview

P38 MAP Kinase Inhibitor IV is a small molecule inhibitor that specifically targets p38 mitogen-activated protein kinases, which play critical roles in various cellular processes, including inflammation, differentiation, and apoptosis. This compound is classified under the category of kinase inhibitors and has garnered attention for its potential therapeutic applications in various diseases, particularly those involving inflammatory responses and cancer.

Source and Classification

P38 MAP Kinase Inhibitor IV is sourced from chemical suppliers such as Sigma-Aldrich and MedChemExpress, where it is available for research purposes. It falls under the classification of small-molecule inhibitors, specifically designed to modulate the activity of p38 MAP kinases. These kinases are part of a larger family of mitogen-activated protein kinases that respond to stress stimuli and are involved in signaling pathways that regulate cellular functions.

Synthesis Analysis

The synthesis of p38 MAP Kinase Inhibitor IV involves several key steps that typically include the formation of specific chemical bonds and functional groups. While detailed synthetic routes may vary, a common method involves:

  1. Formation of Urea Bonds: The synthesis often includes reactions between isocyanates or carbamates with amines to form urea linkages.
  2. Purification: After synthesis, the compound is purified using techniques such as recrystallization or chromatography to ensure high purity levels necessary for biological assays.

Technical details regarding the specific reagents and conditions used in the synthesis are crucial for reproducibility in laboratory settings.

Molecular Structure Analysis

The molecular structure of p38 MAP Kinase Inhibitor IV can be represented by its chemical formula and structural diagram. The compound typically features a core structure that interacts with the ATP-binding site of p38 MAP kinases, inhibiting their activity.

Structural Data

  • Molecular Formula: C₁₈H₁₈N₄O₃S
  • Molecular Weight: Approximately 366.43 g/mol
  • Key Functional Groups: The structure includes aromatic rings, urea functionalities, and sulfonamide groups that contribute to its binding affinity.
Chemical Reactions Analysis

P38 MAP Kinase Inhibitor IV undergoes specific chemical reactions that are essential for its activity:

  1. Binding Interactions: The inhibitor binds to the ATP-binding pocket of p38 MAP kinases through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.
  2. Inhibition Mechanism: The binding effectively prevents ATP from accessing its binding site, thereby inhibiting the phosphorylation activity of the kinase.

These reactions are critical for understanding how the inhibitor modulates kinase activity in various biological contexts.

Mechanism of Action

The mechanism of action of p38 MAP Kinase Inhibitor IV involves:

  1. Competitive Inhibition: The inhibitor competes with ATP for binding to the active site of p38 MAP kinases.
  2. Downstream Effects: By inhibiting p38 MAP kinases, the compound disrupts downstream signaling pathways that lead to inflammation and cell differentiation.
  3. Biological Outcomes: This inhibition can result in reduced production of pro-inflammatory cytokines and altered cell cycle dynamics in various cell types.

Data from studies indicate that inhibition of p38 MAP kinases can lead to enhanced cell proliferation under certain conditions, particularly in cardiac cells where p38α is a negative regulator of cell cycle re-entry .

Physical and Chemical Properties Analysis

P38 MAP Kinase Inhibitor IV exhibits several physical and chemical properties relevant to its function:

  • Solubility: Typically soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.
  • Stability: The compound is generally stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data can vary based on purity but is generally within a defined range suitable for solid-state characterization.

These properties influence how the compound can be utilized in laboratory experiments and potential therapeutic applications.

Applications

P38 MAP Kinase Inhibitor IV has several scientific uses, including:

  1. Research on Inflammation: It serves as a tool compound for studying inflammatory pathways and cytokine production.
  2. Cancer Research: The inhibitor is investigated for its potential to modulate tumor growth and response to therapies by targeting p38 MAP kinases involved in cancer progression.
  3. Cardiac Regeneration Studies: Research indicates that inhibiting p38 may promote cardiomyocyte proliferation, making it a candidate for regenerative medicine approaches .

The versatility of p38 MAP Kinase Inhibitor IV in various research fields highlights its significance as a valuable tool for understanding complex biological processes mediated by mitogen-activated protein kinases.

Molecular Mechanisms of p38 MAP Kinase Inhibitor IV

ATP-Competitive Inhibition Dynamics of p38α/β Isoforms

p38 MAP Kinase Inhibitor IV (CAS 1638-41-1) functions as a highly specific ATP-competitive antagonist, binding directly to the conserved ATP-binding pocket within the kinase domain of p38α and p38β isoforms. This binding prevents ATP from accessing its catalytic site, thereby halting the transfer of phosphate groups to downstream substrates. Key kinetic studies reveal potent half-maximal inhibitory concentrations (IC50) of 0.13 µM for p38α and 0.55 µM for p38β, significantly lower than those observed for the γ and δ isoforms (5.47 µM and 8.63 µM, respectively) [5] [9]. The inhibitor’s efficacy stems from its structural mimicry of ATP’s adenine ring, forming critical hydrogen bonds with the kinase’s hinge region residues (e.g., Met109 and Gly110 in p38α). This interaction disrupts the catalytic machinery essential for phosphorylating transcription factors and kinases involved in pro-inflammatory responses [10].

Table 1: Inhibitory Profile of p38 MAP Kinase Inhibitor IV

p38 IsoformIC50 (µM)Primary Binding Site
p38α0.13ATP pocket (N-lobe)
p38β0.55ATP pocket (N-lobe)
p38γ5.47ATP pocket (N-lobe)
p38δ8.63ATP pocket (N-lobe)

Structural Basis for Isoform Selectivity (α/β vs. γ/δ)

The selectivity of p38 MAP Kinase Inhibitor IV for α/β isoforms over γ/δ arises from subtle yet critical differences in the ATP-binding pocket’s topology. Structural analyses indicate that p38α and p38β possess a smaller hydrophobic region near the gatekeeper residue (Thr106 in p38α), allowing optimal accommodation of the inhibitor’s trichlorophenol groups. In contrast, p38γ and p38δ feature bulkier residues (e.g., Leu176 in p38γ) that sterically hinder inhibitor binding, reducing affinity [1] [6]. Additionally, sequence alignment highlights a divergence in the DFG motif (Asp168-Phe169-Gly170 in p38α): While α/β isoforms share >75% sequence identity in the ATP-binding cleft, γ/δ isoforms exhibit <62% homology, altering electrostatic interactions with the inhibitor’s sulfonyl linker [1] [10]. Mutagenesis studies confirm that substituting p38δ residues with p38α counterparts enhances inhibitor binding by 12-fold, underscoring the role of these residues in selectivity [6].

Allosteric Modulation of Kinase Conformational States

Beyond competitive inhibition, p38 MAP Kinase Inhibitor IV influences global kinase dynamics by stabilizing specific conformational states. Molecular dynamics simulations demonstrate that binding shifts the equilibrium toward the "DFG-in" conformation, where the activation loop remains accessible for substrate binding but catalytically inert due to ATP blockade [2] [7]. This contrasts with allosteric inhibitors like BIRB-796, which stabilize the "DFG-out" state and expand hydrophobic pockets. Inhibitor IV’s ATP-competitive mechanism avoids inducing large-scale conformational changes (e.g., P-loop folding), preserving the kinase’s overall architecture while inhibiting activity. However, at higher concentrations, it may indirectly perturb allosteric networks, such as the αC-helix positioning, reducing phosphorylation efficiency of substrates like ATF-2 [2] [4].

Role in Suppressing MAPKAPK-2 (MK2) Phosphorylation Cascades

p38 MAP Kinase Inhibitor IV disrupts pro-inflammatory signaling by directly inhibiting the phosphorylation of MAPKAPK-2 (MK2), a key downstream effector of p38α/β. Upon activation by p38, MK2 phosphorylates substrates regulating cytokine production (e.g., TNF-α, IL-1β). Inhibitor IV’s blockade of p38 reduces MK2 activity by >80% in PBMCs, with IC50 values of 22 nM for TNF-α suppression and 44 nM for IL-1β suppression [5] [9]. This occurs through two mechanisms:

  • Direct prevention of MK2 phosphorylation at Thr222, Ser272, and Thr334 by p38α/β.
  • Disruption of the p38-MK2 complex, as the inhibitor binding to p38’s ATP pocket induces subtle conformational shifts that weaken docking interactions with MK2’s KIM motif [3] [6].

Table 2: Impact on Downstream Inflammatory Mediators

Downstream TargetReduction in ActivityMechanism
MK2>80%Phosphorylation blockade
TNF-αIC50 = 22 nMTranscriptional regulation
IL-1βIC50 = 44 nMTranscriptional regulation

Properties

CAS Number

1638-41-1

Product Name

p38 MAP Kinase Inhibitor IV

IUPAC Name

3,4,6-trichloro-2-(2,3,5-trichloro-6-hydroxyphenyl)sulfonylphenol

Molecular Formula

C12H4Cl6O4S

Molecular Weight

456.9 g/mol

InChI

InChI=1S/C12H4Cl6O4S/c13-3-1-5(15)9(19)11(7(3)17)23(21,22)12-8(18)4(14)2-6(16)10(12)20/h1-2,19-20H

InChI Key

AKUKHICVNCCQHN-UHFFFAOYSA-N

SMILES

C1=C(C(=C(C(=C1Cl)Cl)S(=O)(=O)C2=C(C(=CC(=C2Cl)Cl)Cl)O)O)Cl

Solubility

Soluble in DMSO

Synonyms

p38 MAP Kinase Inhibitor IV

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)S(=O)(=O)C2=C(C(=CC(=C2Cl)Cl)Cl)O)O)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.